molecular formula C9H19F3O3Si B3428449 Triethoxy(3,3,3-trifluoropropyl)silane CAS No. 681-97-0

Triethoxy(3,3,3-trifluoropropyl)silane

Cat. No.: B3428449
CAS No.: 681-97-0
M. Wt: 260.33 g/mol
InChI Key: ZLGWXNBXAXOQBG-UHFFFAOYSA-N
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Description

Triethoxy(3,3,3-trifluoropropyl)silane is an organosilicon compound with the molecular formula C9H19F3O3Si. It is a colorless to slightly yellow liquid that is used as a reagent in the synthesis of various organosilicon compounds. This compound is known for its ability to impart hydrophobic and oleophobic properties to surfaces, making it valuable in a range of industrial applications.

Mechanism of Action

Target of Action

Triethoxy(3,3,3-trifluoropropyl)silane, also known as Silane, triethoxy(trifluoropropyl)-, is an organosilicon compound . It is primarily used as a reagent in the synthesis of various organosilicon compounds . The primary targets of this compound are the molecules and structures that it interacts with during the synthesis of these organosilicon compounds.

Mode of Action

The compound acts by undergoing reactions with other molecules during the synthesis of organosilicon compounds . In alkaline conditions, the ether bond in the compound can easily break, resulting in silanol, which can then undergo intermolecular coupling to form large molecular polymers .

Biochemical Pathways

The compound affects the synthesis pathways of organosilicon compounds . The silanol produced from the compound can undergo intermolecular coupling to form large molecular polymers . Additionally, the silicon unit in the structure can become an organofluorosilicate, which has unique reactivity in coupling reactions and radical reactions .

Result of Action

The result of the compound’s action is the formation of organosilicon compounds, including large molecular polymers and organofluorosilicates . These compounds have various applications, including the synthesis of macroporous gels for oil-water separation and hydrophobic silica aerogel for uranium removal from aqueous solutions .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and pH. For instance, the compound is sensitive to moisture and should be stored in a dry environment . Its reactions, such as the breaking of the ether bond, occur more readily in alkaline conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

Triethoxy(3,3,3-trifluoropropyl)silane can be synthesized through the reaction of 3,3,3-trifluoropropyltrichlorosilane with ethanol. The reaction typically involves the following steps:

Industrial Production Methods

In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Triethoxy(3,3,3-trifluoropropyl)silane undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Triethoxy(3,3,3-trifluoropropyl)silane has a wide range of applications in scientific research:

    Surface Modification: It is used to modify surfaces to make them hydrophobic and oleophobic, which is useful in creating water-repellent coatings and self-cleaning surfaces.

    Polymer Synthesis: It serves as a precursor in the synthesis of silsesquioxane-based polymers, which have applications in materials science and nanotechnology.

    Separation Technologies: It is used in the synthesis of macroporous gels for the separation of oil and water.

    Environmental Applications: It is employed in the synthesis of hydrophobic silica aerogels for the removal of uranium from aqueous solutions.

Comparison with Similar Compounds

Similar Compounds

    Trimethoxy(3,3,3-trifluoropropyl)silane: Similar in structure but with methoxy groups instead of ethoxy groups.

    Triethoxy(3,3,3-trifluoropropyl)silane: Another similar compound with different alkoxy groups.

Uniqueness

This compound is unique due to its specific combination of trifluoropropyl and ethoxy groups, which provide a balance of reactivity and stability. This makes it particularly useful in applications requiring durable hydrophobic and oleophobic coatings .

Properties

IUPAC Name

triethoxy(3,3,3-trifluoropropyl)silane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19F3O3Si/c1-4-13-16(14-5-2,15-6-3)8-7-9(10,11)12/h4-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLGWXNBXAXOQBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Si](CCC(F)(F)F)(OCC)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19F3O3Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50529579
Record name Triethoxy(3,3,3-trifluoropropyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50529579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

681-97-0, 86876-45-1
Record name (3,3,3-Trifluoropropyl)triethoxysilane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=681-97-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Triethoxy(3,3,3-trifluoropropyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50529579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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